

The Critical Role of Oxygen Stoichiometry and Defects in LaNiO_3 : A Technical Guide

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

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Abstract

Lanthanum nickelate (LaNiO_3) is a perovskite oxide of significant interest due to its unique electronic and catalytic properties. Unlike other rare-earth nickelates, stoichiometric LaNiO_3 exhibits metallic behavior at all temperatures. However, its physical and chemical characteristics are profoundly influenced by oxygen stoichiometry and the presence of defects. The ability to control oxygen vacancies ($\text{LaNiO}_{3-\delta}$) allows for the tuning of its electrical conductivity, magnetic properties, and catalytic activity, making it a versatile material for applications ranging from electrodes in solid oxide fuel cells to advanced catalysts. This technical guide provides an in-depth exploration of oxygen stoichiometry and defects in LaNiO_3 , presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in this field.

The Impact of Oxygen Non-Stoichiometry on $\text{LaNiO}_{3-\delta}$ Properties

The creation of oxygen vacancies in the LaNiO_3 lattice leads to a reduction in the formal oxidation state of nickel from Ni^{3+} towards Ni^{2+} to maintain charge neutrality. This change in the Ni valence state has a direct impact on the material's structural and electrical properties.

Structural Changes

The introduction of oxygen vacancies causes a distortion in the perovskite lattice. First-principles calculations have shown that the unit cell volume and the c/a ratio of tetragonal $\text{LaNiO}_{3-\delta}$ are dependent on the oxygen vacancy concentration (δ). Generally, the c/a ratio decreases as δ increases.^{[1][2]} The unit cell volume, however, can exhibit a more complex behavior, initially remaining stable or slightly increasing before decreasing at higher oxygen vacancy concentrations.^{[1][3]}

Table 1: Theoretical Lattice Parameters of Tetragonal $\text{LaNiO}_{3-\delta}$ as a Function of Oxygen Vacancy Concentration (δ)

Oxygen Vacancy Concentration (δ)	c/a ratio	Normalized Unit Cell Volume (V/V_0)
0.0	~1.00	1.00
0.2	~0.97	~1.00
0.4	~0.92	~1.00
0.5	~0.90	~0.99
0.8	~0.86	~0.96
1.0	~0.85	~0.92

Data sourced from first-principles calculations.^{[1][2]}

Electrical Properties

Stoichiometric LaNiO_3 is a metallic conductor. However, the introduction of oxygen vacancies leads to a decrease in conductivity, with a metal-to-insulator transition (MIT) occurring at a critical vacancy concentration.^[2] This transition is attributed to the localization of charge carriers and the reduction of Ni^{3+} ions, which are essential for the metallic behavior.^[2]

Table 2: Electrical Resistivity of $\text{LaNiO}_{3-\delta}$ Thin Films

Deposition/Annealing Conditions	Room Temperature Resistivity ($\Omega\cdot\text{cm}$)
Nearly stoichiometric $\text{LaNiO}_3/\text{LaAlO}_3$	1.09×10^{-3}
Bulk LaNiO_3	2.5×10^{-3}
NiO-rich $\text{LaNiO}_3/\text{LaAlO}_3$	$> 1.09 \times 10^{-3}$
La_2O_3 -rich $\text{LaNiO}_3/\text{LaAlO}_3$	$> 1.09 \times 10^{-3}$

Data is illustrative and can vary based on synthesis method and film quality.[4]

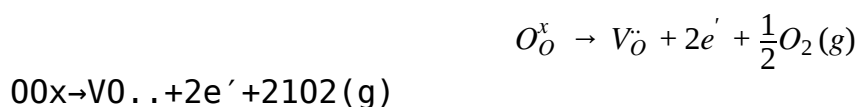
Defect Chemistry in $\text{LaNiO}_{3-\delta}$

The formation of defects in LaNiO_3 can be described using Kröger-Vink notation. The primary defect is the oxygen vacancy, which is charge-compensated by the reduction of Ni^{3+} to Ni^{2+} .

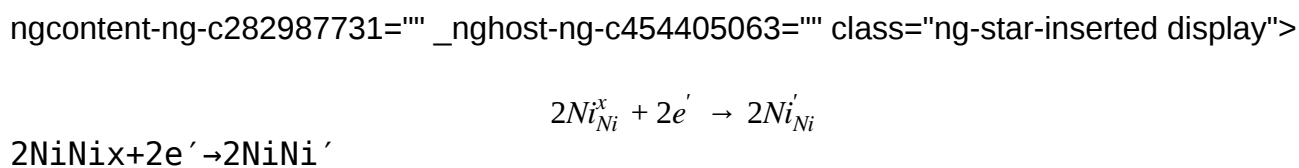
The formation of a doubly charged oxygen vacancy (



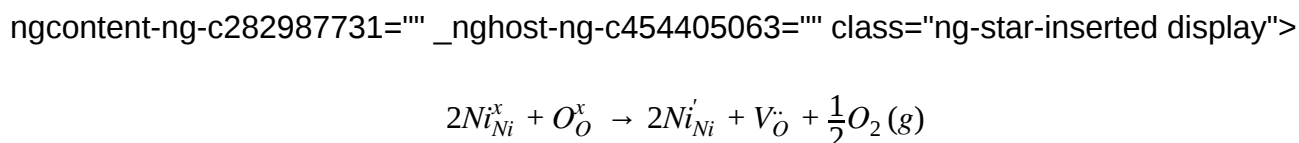
) can be represented as:



The two electrons released can be localized on two neighboring Ni^{3+} sites, reducing them to Ni^{2+} :



Combining these, the overall defect reaction for the formation of an oxygen vacancy is:





In this notation, NiNi^{\times} represents a neutral Ni³⁺ ion on a Ni site, NiNi' represents a Ni²⁺ ion on a Ni site with a net negative charge relative to the lattice, $\text{V}_\text{O}^{\bullet\bullet}$ is an oxygen vacancy with a double positive charge, and $\text{O}_2(\text{g})$ is oxygen gas.



NiNi^{\times}

represents a neutral Ni³⁺ ion on a Ni site, NiNi' represents a Ni²⁺ ion on a Ni site with a net negative charge relative to the lattice, $\text{V}_\text{O}^{\bullet\bullet}$ is an oxygen vacancy with a double positive charge, and $\text{O}_2(\text{g})$ is oxygen gas.



NiNi'

represents a Ni²⁺ ion on a Ni site with a net negative charge relative to the lattice, $\text{V}_\text{O}^{\bullet\bullet}$ is an oxygen vacancy with a double positive charge, and $\text{O}_2(\text{g})$ is oxygen gas.



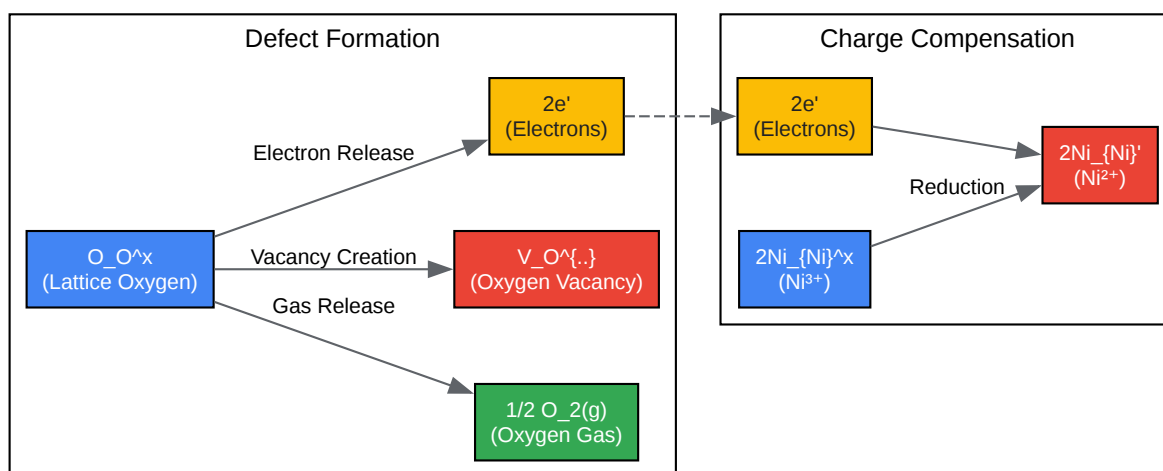
$\text{O}_2(\text{g})$

is a neutral oxygen ion on an oxygen site, and $\text{V}_\text{O}^{\bullet\bullet}$ is an oxygen vacancy with a double positive charge.



$\text{V}_\text{O}^{\bullet\bullet}$

is an oxygen vacancy with a double positive charge.



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Figure 1: Defect formation and charge compensation in $\text{LaNiO}_{3-\delta}$.

Experimental Protocols for Characterization

Accurate characterization of oxygen stoichiometry and defects is crucial for understanding and tuning the properties of $\text{LaNiO}_{3-\delta}$. The following are detailed protocols for key experimental techniques.

Synthesis of Oxygen-Deficient $\text{LaNiO}_{3-\delta}$ via Hydrogen Reduction

This protocol describes a common method for creating oxygen vacancies in a controlled manner.



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Figure 2: Workflow for synthesizing $\text{LaNiO}_{3-\delta}$ by hydrogen reduction.

Procedure:

- Place a known mass of stoichiometric LaNiO_3 powder in an alumina boat.
- Position the boat in the center of a tube furnace.
- Purge the furnace tube with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air and moisture.
- While maintaining the inert gas flow, heat the furnace to the desired reduction temperature (typically between 300°C and 500°C). The specific temperature will influence the final oxygen deficiency, δ .
- Once the temperature has stabilized, introduce a reducing gas mixture, such as 5% H_2 in Ar, at a controlled flow rate.

- Hold the sample at this temperature for a predetermined duration. The time will also affect the value of δ .
- After the reduction period, switch the gas flow back to the pure inert gas.
- Cool the furnace down to room temperature under the inert atmosphere.
- The resulting powder is oxygen-deficient $\text{LaNiO}_{3-\delta}$. The value of δ can be determined using techniques like thermogravimetric analysis or iodometric titration.

Thermogravimetric Analysis (TGA) for Oxygen Content Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For $\text{LaNiO}_{3-\delta}$, it is used to determine the oxygen content by reducing the sample to its constituent oxides and metal.

Procedure:

- Calibrate the TGA instrument for mass and temperature.
- Place a precisely weighed amount of the $\text{LaNiO}_{3-\delta}$ sample (typically 10-20 mg) into a TGA crucible (e.g., alumina or platinum).
- Place the crucible in the TGA furnace.
- Purge the furnace with an inert gas (e.g., Argon) to establish an inert atmosphere.
- Heat the sample to a temperature where any adsorbed water or carbonates are removed (e.g., 150-200°C) and hold until the weight stabilizes.
- Switch the gas to a reducing atmosphere (e.g., 5% H_2 in Ar).
- Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 900-1000°C) to ensure complete reduction of $\text{LaNiO}_{3-\delta}$ to La_2O_3 and metallic Ni. The reaction is:
$$2\text{LaNiO}_{3-\delta} + (3-2\delta)\text{H}_2 \rightarrow \text{La}_2\text{O}_3 + 2\text{Ni} + (3-2\delta)\text{H}_2\text{O}.$$
- Hold at the final temperature until the mass is constant.

- The initial and final masses are used to calculate the oxygen content ($3-\delta$).

Iodometric Titration for $\text{Ni}^{3+}/\text{Ni}^{2+}$ Ratio Determination

Iodometric titration is a chemical method to determine the average oxidation state of a transition metal in an oxide. This allows for the calculation of the oxygen stoichiometry.

Procedure:

- Accurately weigh a known amount of the $\text{LaNiO}_{3-\delta}$ sample (e.g., 20-50 mg).
- Dissolve the sample in a deaerated acidic solution (e.g., HCl) in a flask purged with an inert gas (e.g., N_2) to prevent oxidation by air.
- Add an excess of potassium iodide (KI) solution to the dissolved sample. The Ni^{3+} ions will oxidize the iodide ions (I^-) to iodine (I_2): $2\text{Ni}^{3+} + 2\text{I}^- \rightarrow 2\text{Ni}^{2+} + \text{I}_2$.
- Titrate the liberated iodine with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$.
- As the endpoint is approached (the solution turns pale yellow), add a starch indicator. The solution will turn dark blue.
- Continue the titration until the blue color disappears, which indicates the endpoint.
- The amount of sodium thiosulfate solution used is proportional to the amount of Ni^{3+} in the original sample. This allows for the calculation of the $\text{Ni}^{3+}/\text{Ni}^{2+}$ ratio and, consequently, the oxygen deficiency δ .^[5]

X-ray and Neutron Diffraction

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the crystal structure and lattice parameters of $\text{LaNiO}_{3-\delta}$. Rietveld refinement of the diffraction patterns can provide precise values for the lattice constants, which, as shown in Table 1, are correlated with the oxygen content.^[6] Neutron diffraction is particularly sensitive to the positions of oxygen atoms, making it a valuable tool for studying oxygen vacancies.

X-ray Absorption Spectroscopy (XAS)

XAS is a sensitive probe of the local electronic and geometric structure. By analyzing the X-ray Absorption Near Edge Structure (XANES) at the Ni K-edge or L-edge, the formal oxidation state of nickel can be determined.[7][8][9] This provides a direct measure of the Ni^{3+} to Ni^{2+} ratio, which is directly related to the oxygen stoichiometry.

Conclusion

The control and characterization of oxygen stoichiometry and defects in LaNiO_3 are paramount for harnessing its full potential in various technological applications. Oxygen vacancies act as a key tuning parameter for its electronic and catalytic properties. This guide has provided a comprehensive overview of the effects of oxygen non-stoichiometry, the underlying defect chemistry, and detailed experimental protocols for the synthesis and characterization of $\text{LaNiO}_{3-\delta}$. By utilizing these methods, researchers can gain a deeper understanding and precise control over this fascinating and versatile material.

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